molecular formula C14H17F3O B6360456 2,2,2-Trifluoro-1-(4-hexylphenyl)ethanone CAS No. 644965-56-0

2,2,2-Trifluoro-1-(4-hexylphenyl)ethanone

Cat. No.: B6360456
CAS No.: 644965-56-0
M. Wt: 258.28 g/mol
InChI Key: YDNACSJWXFPUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-hexylphenyl)ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring substituted with a hexyl chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-hexylphenyl)ethanone typically involves the reaction of 4-hexylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-hexylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-hexylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Lacks the hexyl chain, resulting in different physical and chemical properties.

    2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Contains a methyl group instead of a hexyl group, affecting its reactivity and applications.

Uniqueness: 2,2,2-Trifluoro-1-(4-hexylphenyl)ethanone is unique due to the presence of the hexyl chain, which imparts distinct hydrophobic characteristics and influences its solubility and interaction with other molecules. This makes it particularly valuable in applications requiring specific solubility and binding properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-hexylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNACSJWXFPUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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